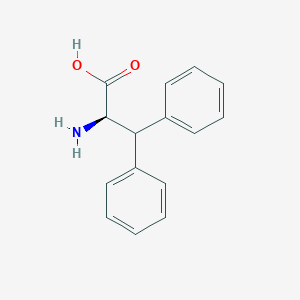

3,3-Diphenyl-D-alanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-91-1 | |

| Record name | beta-Phenyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-PHENYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenyl-D-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and drug development. Its unique structural feature, the gem-diphenyl group at the β-carbon, imparts distinct conformational constraints and physicochemical properties compared to its natural analogue, phenylalanine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and professionals in drug discovery and development.

Core Chemical Properties

The core chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in peptide synthesis and for understanding its behavior in biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 202-210 °C | Chem-Impex |

| Optical Rotation ([α]D) | -26.0 ± 1.0° (c=1 in MeOH) | Chem-Impex |

| Boiling Point (Predicted) | 389.2 ± 30.0 °C | [2] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.11 ± 0.10 (carboxyl), ~9.6 (amino) | [2], General Amino Acid Knowledge |

Solubility

| Solvent | Solubility | Notes |

| Water | Limited | The hydrophobic diphenyl group reduces aqueous solubility. |

| Polar Organic Solvents (e.g., Ethanol, DMSO) | More readily soluble | Suitable for use in organic synthesis and peptide coupling reactions. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,3-Diphenyl-L-alanine (a close proxy) would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methine proton at the α-carbon, the methine proton at the β-carbon, and the amine and carboxylic acid protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The α- and β-protons would be coupled, giving rise to a distinct splitting pattern.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of Fmoc-D-3,3-diphenylalanine shows distinct signals for the carbons of the diphenylmethyl group, the alanine backbone, and the Fmoc protecting group. The carbonyl carbon of the carboxylic acid is typically found downfield (~170-180 ppm). The two phenyl groups would give rise to a set of signals in the aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

-

O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)

-

C-H stretching of the aromatic rings (above 3000 cm⁻¹)

-

C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (241.29 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the diphenylmethyl moiety.

Experimental Protocols

Asymmetric Synthesis of this compound

A common approach for the enantioselective synthesis of this compound involves the asymmetric alkylation of a chiral glycine enolate equivalent with a diphenylmethyl halide, or a Michael addition of a diphenylmethyl organometallic reagent to a chiral dehydroalanine derivative. Below is a representative, generalized protocol based on asymmetric synthesis principles.[3][4]

Objective: To synthesize (R)-2-amino-3,3-diphenylpropanoic acid.

Materials:

-

Chiral auxiliary (e.g., Evans auxiliary, Schöllkopf auxiliary)

-

Glycine or a glycine derivative

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Diphenylmethyl bromide

-

Anhydrous solvents (e.g., Tetrahydrofuran - THF)

-

Reagents for cleavage of the chiral auxiliary (e.g., Lithium hydroxide, Hydrochloric acid)

Procedure:

-

Preparation of the Chiral Glycinate: Couple the chiral auxiliary to glycine to form the chiral glycinate derivative.

-

Enolate Formation: Dissolve the chiral glycinate in anhydrous THF and cool to -78 °C. Add a strong base such as LDA dropwise to form the chiral enolate.

-

Asymmetric Alkylation: Add diphenylmethyl bromide to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, dry, and purify by column chromatography.

-

Cleavage of the Chiral Auxiliary: Remove the chiral auxiliary under acidic or basic conditions to yield the desired this compound.

-

Final Purification: Purify the final product by recrystallization or chromatography.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the D- and L-enantiomers of 3,3-diphenylalanine.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column)

-

Mobile phase solvents (e.g., Hexane, Isopropanol, Acetonitrile, with acidic or basic modifiers)

-

This compound sample and a racemic standard

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. The choice will depend on the derivatization state of the amino acid.

-

Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This often involves screening different ratios of non-polar and polar solvents.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.

-

Detection: Monitor the elution of the enantiomers using a UV or fluorescence detector.

-

Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Application in Peptide Synthesis and Drug Development

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The bulky diphenylmethyl group can induce specific secondary structures, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets.[5][6]

Role in Modulating Peptide Conformation and Stability

The incorporation of this compound into a peptide sequence introduces significant steric bulk. This can restrict the conformational freedom of the peptide backbone, favoring certain secondary structures such as β-turns or helical motifs. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. Furthermore, the unnatural D-configuration and the bulky side chain make the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptide drug.

Use in the Synthesis of Bioactive Peptides

A notable application of this compound is in the synthesis of ligands for G protein-coupled receptors (GPCRs), such as ghrelin receptor inverse agonists.[7][8] The unique structural features of this amino acid can be critical for achieving the desired pharmacological activity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide using Fmoc-based SPPS.

Conclusion

This compound is a valuable synthetic amino acid with unique chemical properties that make it a powerful tool in drug discovery and peptide chemistry. Its bulky, hydrophobic side chain and D-configuration offer opportunities to design peptides with enhanced stability, conformational rigidity, and biological activity. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers leveraging this and other non-canonical amino acids in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. mdpi.com [mdpi.com]

- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3,3-Diphenyl-D-alanine (CAS No. 149597-91-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenyl-D-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. With the CAS number 149597-91-1, this compound serves as a crucial building block in the synthesis of peptidomimetics and other bioactive molecules. Its unique structural features, characterized by the presence of two phenyl groups on the β-carbon, confer enhanced stability and specific conformational properties to peptides. This guide details its physicochemical properties, outlines experimental protocols for its incorporation into peptides, and explores its role in modulating key signaling pathways, particularly as a component of ghrelin receptor inverse agonists and thrombin inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 149597-91-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 241.29 g/mol | [2][3] |

| Purity | ≥98.0% (HPLC) | [2] |

| Melting Point | 202-210 °C | [1] |

| Optical Rotation | -26.0±1º (c=1 in MeOH) | [1] |

| Appearance | Almost white powder | [1] |

| Synonyms | (R)-2-Amino-3,3-diphenylpropionic acid, D-Ala(3,3-diphenyl)-OH, β-Phenyl-D-phenylalanine | [1][2][4] |

| Storage | 0-8 °C | [1] |

Applications in Research and Drug Development

The rigid diphenylmethyl group of this compound provides a valuable tool for designing peptides with constrained conformations, leading to enhanced biological activity and stability. Its primary applications are in the development of therapeutic peptides and small molecules.

Ghrelin Receptor Inverse Agonists

This compound is a key component in the synthesis of potent inverse agonists for the ghrelin receptor (GHS-R1a).[5] The ghrelin receptor exhibits high constitutive activity, which is implicated in the regulation of appetite and energy homeostasis.[1] Inverse agonists containing this amino acid can reduce this basal activity, making them promising candidates for the treatment of obesity and metabolic disorders.[6] The introduction of the bulky 3,3-diphenylpropyl side chain into peptide sequences has been shown to be crucial for their inverse agonist activity.[5]

Thrombin Inhibitors

This unnatural amino acid has also been incorporated into the structure of thrombin inhibitors.[7] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic diseases.[8][9] The diphenylalanine scaffold can be utilized to design non-peptide or pseudopeptide inhibitors that interact with the active site or allosteric sites of thrombin, thereby blocking its procoagulant functions.[10]

Neurotransmitter Modulation

Research suggests a potential role for D-amino acids, including derivatives of phenylalanine, in the modulation of neurotransmitter systems.[11][12] While specific pathways involving this compound are still under investigation, its structural similarity to phenylalanine, a precursor to catecholamines, suggests potential interactions with neurological targets.[12]

Experimental Protocols

The incorporation of this compound into peptide chains is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of a peptide containing this compound on a Rink Amide resin.

Materials:

-

Fmoc-protected amino acids (including Fmoc-3,3-Diphenyl-D-alanine)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[3][13]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[14][15]

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (e.g., Fmoc-3,3-Diphenyl-D-alanine) by dissolving it with a coupling reagent (e.g., HATU) and DIPEA in DMF.[3][14]

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 4 hours.[13]

-

Monitor the reaction completion using the Kaiser test.[3]

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[13]

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[3]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[3]

Inositol Triphosphate (IP) Turnover Assay

This assay is used to determine the functional activity of ligands, such as inverse agonists containing this compound, at the ghrelin receptor by measuring the accumulation of inositol phosphates.[1]

Materials:

-

Cells expressing the ghrelin receptor (e.g., transiently transfected COS-7 or HEK293 cells)

-

myo-[³H]inositol

-

Stimulation buffer

-

Lysis buffer

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling: Plate the ghrelin receptor-expressing cells and label them overnight with myo-[³H]inositol.

-

Ligand Treatment: Wash the cells and incubate them with varying concentrations of the test compound (the peptide containing this compound) for a defined period.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents.

-

Separation of Inositol Phosphates: Apply the cell lysates to Dowex anion-exchange columns to separate the [³H]inositol phosphates from free [³H]inositol.

-

Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the ligand concentration to determine the potency (IC₅₀) and efficacy of the inverse agonist. A decrease in the basal level of inositol phosphate accumulation indicates inverse agonism.

Signaling Pathways and Mechanisms of Action

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand ghrelin, primarily couples to the Gαq/11 protein.[16] This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular responses. Inverse agonists containing this compound act by stabilizing an inactive conformation of the receptor, thereby reducing its constitutive, ligand-independent signaling.

Mechanism of Thrombin Inhibition

Direct thrombin inhibitors (DTIs) function by binding to thrombin and blocking its enzymatic activity.[7] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. DTIs can be classified based on their binding mode to thrombin. Univalent DTIs bind only to the active site, while bivalent inhibitors interact with both the active site and an exosite. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that reduces thrombin's activity.[10] Peptidomimetics containing this compound can be designed to target these specific sites on the thrombin molecule, thereby preventing the downstream events of the coagulation cascade.

Conclusion

This compound is a synthetically valuable amino acid with significant potential in the design and development of novel therapeutics. Its incorporation into peptides and small molecules can lead to compounds with enhanced stability and potent biological activity. The detailed understanding of its properties, synthetic incorporation, and mechanisms of action, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to leverage this unique building block in their scientific endeavors. Further exploration of its role in modulating various biological pathways is warranted and may unveil new therapeutic opportunities.

References

- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. wernerlab.weebly.com [wernerlab.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of the constitutive activity of the ghrelin receptor by use of pharmacological tools and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 11. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. peptide.com [peptide.com]

- 16. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of inositol 1,4,5-trisphosphate-induced Ca2+ release by reversible phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,3-Diphenyl-D-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3,3-Diphenyl-D-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique structural properties of this compound, particularly when incorporated into peptides, can enhance metabolic stability and modulate biological activity, making it a valuable building block for therapeutic peptides, such as ghrelin receptor antagonists. This document details a robust and highly stereoselective synthetic route, presents key quantitative data, and outlines the relevant biological signaling pathways.

Introduction

This compound is an unnatural amino acid characterized by the presence of two phenyl groups at the β-carbon. This structural feature imparts significant steric bulk and hydrophobicity, which can be leveraged to design peptides with improved pharmacological properties. The incorporation of D-amino acids, such as this compound, into peptide sequences is a well-established strategy to increase resistance to enzymatic degradation, thereby prolonging their in vivo half-life. Furthermore, the specific stereochemistry and conformational constraints imposed by this amino acid can lead to enhanced receptor binding affinity and selectivity. A notable application of this compound is in the development of antagonists for the ghrelin receptor (GHSR), a G protein-coupled receptor that plays a crucial role in regulating appetite and energy homeostasis.

Enantioselective Synthesis of this compound

A reliable and well-documented method for the enantioselective synthesis of this compound utilizes a chiral auxiliary-based approach, specifically employing an Evans oxazolidinone auxiliary. This method ensures high stereocontrol at the α-carbon, leading to the desired D-enantiomer with high purity.

Synthesis Workflow

The overall synthetic strategy involves the acylation of a chiral oxazolidinone with 3,3-diphenylpropanoic acid, followed by stereoselective amination and subsequent hydrolysis to yield the target amino acid.

Experimental Protocol

The following protocol is adapted from the work of Chen et al. (1992) published in Tetrahedron Letters.

Step 1: Synthesis of N-(3,3-diphenylpropanoyl)-(R)-4-benzyl-2-oxazolidinone

-

To a solution of 3,3-diphenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir for 30 minutes.

-

Add the crude acid chloride dissolved in anhydrous THF to the lithium salt solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Asymmetric Amination

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

-

Add a solution of triisopropylbenzenesulfonyl azide (trisyl azide) (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with glacial acetic acid.

-

Warm the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Hydrolysis and Deprotection

-

Dissolve the product from the previous step in a mixture of THF and water.

-

Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Quench the reaction with aqueous sodium sulfite (Na₂SO₃).

-

Acidify the mixture with 1 M hydrochloric acid (HCl) to pH ~2.

-

Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

-

Adjust the pH of the aqueous layer to ~7 with a suitable base.

-

The product, this compound, can be isolated by crystallization or lyophilization.

Quantitative Data

| Step | Product | Diastereomeric Excess (d.e.) | Specific Rotation [α]D |

| 2 | N-azido-N-acyl oxazolidinone | >98% | - |

| 3 | This compound | >98% (enantiomeric excess) | +8.5 (c 1.0, 1N HCl) |

Biological Context: Ghrelin Receptor Antagonism

This compound is a key component in the design of potent and selective antagonists of the ghrelin receptor (GHSR). Ghrelin, the endogenous ligand for GHSR, stimulates appetite and promotes adiposity. Therefore, antagonists of this receptor are of great interest as potential therapeutics for the treatment of obesity and metabolic disorders.

Ghrelin Receptor Signaling Pathway

The ghrelin receptor is a G protein-coupled receptor that primarily signals through the Gαq pathway. Upon ghrelin binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the physiological effects of ghrelin.

A ghrelin receptor antagonist containing this compound competitively binds to the receptor, preventing ghrelin from binding and thereby inhibiting the downstream signaling cascade.

Conclusion

The enantioselective synthesis of this compound is a critical process for the development of advanced peptide therapeutics. The use of chiral auxiliaries provides a robust and highly stereoselective method to obtain this valuable non-proteinogenic amino acid. Its incorporation into peptides, particularly as a component of ghrelin receptor antagonists, highlights its potential in addressing metabolic disorders. A thorough understanding of its synthesis and biological mechanism of action is essential for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to the Unnatural Amino Acid 3,3-Diphenyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unnatural amino acid 3,3-Diphenyl-D-alanine (D-Dph), a valuable building block in modern medicinal chemistry and peptide drug design. Its unique structural features offer significant advantages in enhancing the potency, stability, and pharmacokinetic profiles of bioactive peptides.

Core Properties of this compound

This compound is a non-proteinogenic amino acid characterized by the presence of two phenyl groups attached to the β-carbon of a D-alanine backbone. This diphenylmethyl moiety imparts significant steric bulk and hydrophobicity, which are key to its utility in peptide and peptidomimetic design.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-3,3-diphenylpropanoic acid |

| Synonyms | D-Ala(3,3-diphenyl)-OH, (R)-2-Amino-3,3-diphenylpropionic acid, D-3,3-Diphenylalanine, β,β-Diphenyl-D-alanine |

| CAS Number | 149597-91-1[3] |

| Molecular Formula | C₁₅H₁₅NO₂[3] |

| Molecular Weight | 241.29 g/mol [3] |

| Appearance | White to off-white powder[4] |

| Melting Point | 202-210 °C[4] |

| Optical Rotation | -26.0±1º (c=1 in MeOH)[4] |

Synthesis of this compound and its Derivatives

The asymmetric synthesis of this compound is crucial for its application in chiral drug design. While various methods exist for the synthesis of unnatural amino acids, a common approach involves the stereoselective amination of a prochiral precursor.

Asymmetric Synthesis of this compound

A plausible synthetic route for the enantiomerically pure (R)-2-amino-3,3-diphenylpropanoic acid involves the use of a chiral auxiliary. This method ensures high stereoselectivity, which is critical for its biological applications.

Experimental Protocol: Asymmetric Synthesis

-

Preparation of the Precursor: The synthesis can be initiated from 3,3-diphenylpropanoic acid. This precursor can be prepared through various established organic chemistry reactions, such as a Michael addition of a diphenylmethyl Grignard reagent to a suitable acrylic acid derivative.

-

Chiral Auxiliary Attachment: The 3,3-diphenylpropanoic acid is then coupled to a chiral auxiliary, for instance, an Evans oxazolidinone. This step creates a chiral substrate for the subsequent stereoselective amination.

-

α-Amination: The enolate of the chiral auxiliary-attached precursor is formed using a strong base like lithium diisopropylamide (LDA). This enolate is then reacted with an electrophilic amine source, such as a trisyl azide, to introduce the amino group stereoselectively at the α-position.

-

Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved under mild conditions, for example, using lithium hydroxide, to yield the desired (R)-2-amino-3,3-diphenylpropanoic acid.

-

Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high enantiomeric and chemical purity.

Synthesis of Protected Derivatives for Peptide Synthesis

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino group of this compound is typically protected with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group.[5][6]

Table 2: Properties of Protected this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight | CAS Number |

| Fmoc-3,3-Diphenyl-D-alanine | C₃₀H₂₅NO₄ | 463.53 g/mol | 189937-46-0[7] |

| Boc-3,3-Diphenyl-D-alanine | C₂₀H₂₃NO₄ | 341.40 g/mol | 117027-46-0[8] |

Experimental Protocol: Synthesis of Fmoc-3,3-Diphenyl-D-alanine

-

Dissolution: this compound is dissolved in a suitable solvent mixture, such as aqueous acetone or dioxane.

-

Basification: A base, typically sodium bicarbonate or sodium carbonate, is added to the solution to deprotonate the amino group.

-

Fmocylation: Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure Fmoc-3,3-Diphenyl-D-alanine.

A similar procedure can be followed for the synthesis of Boc-3,3-Diphenyl-D-alanine using di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.[9]

Application in Drug Development: Targeting the Ghrelin Receptor

A significant application of this compound is in the development of peptides that modulate the activity of the ghrelin receptor (GHSR1a).[10] The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release.[11][12]

The Ghrelin Receptor Signaling Pathway

Ghrelin, the endogenous ligand for GHSR1a, stimulates appetite by activating Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the hypothalamus.[1][5] The GHSR1a can signal through multiple G-protein pathways, primarily Gαq and Gαi/o, leading to various downstream effects.[2][13] The receptor also exhibits high constitutive (ligand-independent) activity, which is a key target for inverse agonists.[14]

Caption: Ghrelin receptor signaling pathway and the action of a D-Dph-containing inverse agonist.

This compound as a Potent Inverse Agonist Modulator

Research has shown that the incorporation of this compound at specific positions within peptide sequences can lead to highly potent and efficient inverse agonists of the ghrelin receptor.[10] Inverse agonists are of significant therapeutic interest as they can reduce the high constitutive activity of the receptor, thereby decreasing baseline signaling that may contribute to conditions like obesity.[14]

Table 3: Biological Activity of a this compound Containing Peptide

| Peptide | Target | Activity | Potency | Reference |

| Hexapeptide with D-Dph at position 2 | Ghrelin Receptor (GHSR1a) | Inverse Agonist | Highly potent and efficient | [10] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

The following is a general protocol for the manual synthesis of a peptide containing this compound using Fmoc chemistry.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3,3-Diphenyl-D-alanine)

-

Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: HBTU or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

-

Preparative HPLC system with a C18 column.

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

-

Gradient Elution: Purify the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-95% Solvent B over 30-60 minutes.

-

Fraction Collection: Collect fractions based on the UV absorbance at 220 nm.

-

Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[15][16]

Characterization by Mass Spectrometry and NMR

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized peptide.

-

Expected Result: The observed mass should correspond to the calculated mass of the peptide containing this compound. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and its protected derivatives.

-

Expected ¹H NMR Chemical Shifts (for the core structure in a suitable deuterated solvent):

-

The aromatic protons of the two phenyl groups will appear as multiplets in the range of δ 7.0-7.5 ppm.

-

The α-proton will appear as a singlet or a doublet (depending on coupling) in the region of δ 4.0-4.5 ppm.

-

The β-proton will appear as a singlet or a doublet in the region of δ 4.5-5.0 ppm.

-

-

Expected ¹³C NMR Chemical Shifts:

-

The aromatic carbons will resonate in the region of δ 125-145 ppm.

-

The α-carbon will appear around δ 55-60 ppm.

-

The β-carbon will be in the range of δ 50-55 ppm.

-

The carbonyl carbon will be observed downfield, typically around δ 170-175 ppm.

-

Conclusion

This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can significantly enhance their therapeutic properties by increasing stability, modulating receptor interactions, and improving pharmacokinetic profiles. The ability to synthesize this unnatural amino acid and its protected derivatives, coupled with standard peptide synthesis and purification techniques, allows for the rational design of novel peptide-based therapeutics targeting a range of diseases. The modulation of the ghrelin receptor is a prime example of its potential, offering new avenues for the treatment of metabolic disorders.

References

- 1. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, Ghrelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. academic.oup.com [academic.oup.com]

- 14. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. bachem.com [bachem.com]

A Technical Guide to 3,3-Diphenyl-D-alanine: Structure, Stereochemistry, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenyl-D-alanine is a non-proteinogenic, or "unnatural," amino acid distinguished by its unique architecture. Structurally, it is an alanine derivative where two phenyl groups are attached to the β-carbon (Cβ). This substitution imparts significant steric bulk and hydrophobicity, making it a valuable building block in medicinal chemistry and protein engineering. Unlike proteinogenic amino acids, this compound is not used in ribosomal protein synthesis but serves as a crucial synthon for creating peptide analogues and complex organic molecules with enhanced stability and novel biological activities.[1][2] Its applications range from the development of enzyme inhibitors to the study of protein folding and molecular interactions.[3][4]

Structure and Stereochemistry

The core structure of this compound consists of a central α-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a β-carbon (Cβ) which is geminally disubstituted with two phenyl rings.

Chirality and D-Configuration

The α-carbon of this compound is a chiral center, leading to the existence of two enantiomers: D-alanine and L-alanine. The "D" designation specifies the stereochemical configuration at this center. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α-carbon are ranked, and for this compound, the configuration is (R). This specific spatial arrangement is critical for its interaction with other chiral molecules, such as enzymes and receptors.

Enantiomeric Comparison

The biological and chemical properties of this compound are intrinsically linked to its stereochemistry. The L-enantiomer, 3,3-Diphenyl-L-alanine, serves as its mirror image. The distinct spatial arrangement of substituents determines how each isomer fits into chiral environments like enzyme active sites, often leading to vastly different biological effects.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 149597-91-1 | [3][4][5][6] |

| Molecular Formula | C₁₅H₁₅NO₂ | [5][6] |

| Molecular Weight | 241.29 g/mol | [5][6] |

| Appearance | Almost white to white powder/solid | |

| Melting Point | 202-210 °C | [3] |

| Optical Rotation | -26.0±1º (c=1 in MeOH) | [3] |

| Assay (Purity) | ≥98.0% to ≥99% (HPLC) | [3][7] |

| Predicted Boiling Point | 389.2 ± 30.0 °C | [5] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [5] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure D-amino acids like this compound requires stereoselective methods to control the configuration of the chiral center.[1] Common strategies include enzymatic resolutions, dynamic kinetic resolutions, and asymmetric synthesis using chiral auxiliaries or catalysts.[8][9] A historically noted approach for preparing the individual enantiomers of 3,3-diphenylalanine involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid.[4]

Below is a representative, generalized protocol for the asymmetric synthesis of this compound based on this chiral auxiliary approach.

Generalized Asymmetric Synthesis Protocol

This protocol outlines the key steps for synthesizing the target molecule via an Evans oxazolidinone chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

Objective: To couple 3,3-diphenylpropanoic acid with a chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone).

-

Procedure:

-

Dissolve 3,3-diphenylpropanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Activate the carboxylic acid by converting it to an acid chloride (using oxalyl chloride or thionyl chloride) or by using a coupling agent.

-

In a separate flask, dissolve the chiral auxiliary and a non-nucleophilic base (e.g., triethylamine) in the same solvent.

-

Slowly add the activated acid to the auxiliary solution at 0 °C and allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and purify the resulting N-acyl oxazolidinone by column chromatography.

-

Step 2: Asymmetric α-Amination

-

Objective: To introduce the amino group stereoselectively at the α-position.

-

Procedure:

-

Dissolve the purified N-acyl oxazolidinone in an anhydrous polar aprotic solvent (e.g., THF) and cool to -78 °C.

-

Add a strong base (e.g., NaHMDS or LDA) dropwise to form the corresponding enolate.

-

After stirring for approximately 30-60 minutes, add a suitable electrophilic aminating agent (e.g., a trisyl azide or similar N-transfer reagent).

-

Maintain the reaction at -78 °C for several hours, then quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, dry, and purify by chromatography.

-

Step 3: Cleavage of the Chiral Auxiliary

-

Objective: To hydrolyze the N-acyl bond to release the chiral amino acid and recover the auxiliary.

-

Procedure:

-

Dissolve the α-amino product from the previous step in a solvent mixture such as THF/water.

-

Add lithium hydroxide (LiOH) or another suitable base and stir at room temperature.

-

Monitor the reaction for the complete cleavage of the auxiliary.

-

Acidify the reaction mixture to protonate the amino acid and precipitate the chiral auxiliary, which can be recovered by filtration.

-

Isolate the crude this compound from the aqueous layer, often by ion-exchange chromatography or crystallization.

-

Step 4: Final Purification

-

Objective: To obtain the final product with high purity.

-

Procedure:

-

Purify the crude amino acid by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Confirm the structure and enantiomeric purity using NMR, Mass Spectrometry, and Chiral HPLC.

-

Applications in Research and Development

The unique structural features of this compound make it a powerful tool for modifying peptides and designing novel therapeutics.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of peptide-based drugs. Its bulky diphenyl groups can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile and in-vivo stability of a therapeutic peptide. It has been used to create pseudopeptide analogues that act as potent enzyme inhibitors, such as thrombin inhibitors.[4]

-

Protein Engineering and Folding Studies: Researchers incorporate this amino acid into peptide sequences to probe protein structure and function. The significant hydrophobicity and steric hindrance of the diphenylmethyl group can enforce specific secondary structures (e.g., turns or helices), providing insights into the mechanisms of protein folding and molecular recognition.[3]

-

Enzyme Inhibition and Receptor Binding: The distinct conformation and properties of this compound are leveraged to design molecules that can bind with high affinity and specificity to enzyme active sites or cell surface receptors, making it a valuable component in the development of targeted therapies.[3]

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diphenylalanine - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 149597-91-1 [m.chemicalbook.com]

- 6. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]

- 7. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3,3-Diphenyl-D-alanine: A Core Component of Potent Ghrelin Receptor Inverse Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenyl-D-alanine (D-Dph) is a non-natural, sterically hindered amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its unique structural properties, particularly the presence of two phenyl groups on the β-carbon, impart significant conformational constraints and the potential for strong hydrophobic and π-π interactions. This guide explores the core biological activity of this compound, focusing on its pivotal role in the development of potent inverse agonists for the ghrelin receptor (GHSR1a). We will delve into the quantitative data from key studies, provide detailed experimental methodologies, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction: The Significance of this compound in Drug Design

This compound is a synthetic amino acid analog that serves as a valuable building block in peptide and pseudopeptide synthesis.[1] Its incorporation into peptide sequences can enhance stability, bioavailability, and receptor affinity.[1] The bulky diphenylmethyl group provides a high degree of hydrophobicity and conformational restriction, which can be exploited to design ligands with high potency and selectivity for specific biological targets.[1] One of the most prominent applications of this compound is in the creation of inverse agonists for the ghrelin receptor, a G-protein coupled receptor (GPCR) with high constitutive activity.[2]

Core Biological Activity: Inverse Agonism at the Ghrelin Receptor

The ghrelin receptor (GHSR1a) is a key regulator of energy homeostasis, appetite, and growth hormone secretion.[3] A notable feature of this receptor is its high level of constitutive, or ligand-independent, activity.[3][4] This basal signaling can be modulated by inverse agonists, which bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[5]

The incorporation of this compound into small peptide scaffolds has been shown to yield highly potent and efficient inverse agonists of the ghrelin receptor.[2] Specifically, the substitution of the amino acid at position 2 in the hexapeptide KwFwLL-NH₂ with this compound (d-Dip) leads to a significant enhancement of inverse agonist activity.[2]

Quantitative Data

The following table summarizes the biological activity of a representative peptide containing this compound, demonstrating its potent inverse agonist properties at the ghrelin receptor.

| Compound ID | Sequence | Assay Type | Target | Potency (EC₅₀) | Efficacy (Δeff) | Reference |

| 1 | K-(d-Dip )-FwLL-NH₂ | Inositol Phosphate Turnover | Ghrelin Receptor (GHSR1a) | Highly Potent | High | [2] |

Note: While the primary reference describes the compound as a "highly potent and efficient inverse agonist," the exact EC₅₀ and efficacy values from the full publication are not available in the abstract. Further review of the complete study is recommended for precise quantitative data.

Signaling Pathways and Mechanism of Action

The ghrelin receptor primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[6] Due to its high constitutive activity, there is a basal level of signaling even in the absence of the endogenous agonist, ghrelin.[4]

An inverse agonist containing this compound binds to the ghrelin receptor and stabilizes it in an inactive conformation, thereby reducing the basal Gαq/11 signaling.[2][5]

Figure 1. Ghrelin Receptor Inverse Agonism Pathway.

Experimental Protocols

The characterization of this compound-containing peptides as ghrelin receptor inverse agonists relies on specific in vitro assays. The following are detailed methodologies for the key experiments.

Inositol Phosphate (IP) Turnover Assay

This functional assay measures the ability of a compound to modulate the Gαq/11 signaling pathway by quantifying the accumulation of inositol phosphates.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or inverse agonist at the ghrelin receptor.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 or HEK293 cells are transiently transfected with a plasmid encoding the human ghrelin receptor (GHSR1a).[7]

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

-

Radiolabeling:

-

24 hours post-transfection, cells are incubated with myo-[³H]-inositol in inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.[7]

-

-

Compound Incubation:

-

Extraction and Quantification of Inositol Phosphates:

-

The incubation is terminated by the addition of a cold formic acid solution.[7]

-

The cell lysates are neutralized, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).[7]

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are normalized to the basal activity (vehicle-treated cells) and the maximal response induced by a full agonist (e.g., ghrelin).

-

Dose-response curves are generated, and EC₅₀ values are calculated using non-linear regression analysis. For inverse agonists, the reduction in basal signaling is quantified.

-

Figure 2. Inositol Phosphate Turnover Assay Workflow.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound to the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity of a test compound for the ghrelin receptor.

Methodology:

-

Membrane Preparation:

-

Cells stably or transiently expressing the ghrelin receptor are harvested and homogenized in a cold buffer.

-

The cell homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

-

Competitive Binding Reaction:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ghrelin or [³⁵S]-MK-677) is incubated with the cell membranes.[4][7]

-

Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[4]

-

-

Incubation and Separation:

-

Quantification:

-

The radioactivity retained on the filters is measured using a gamma or beta counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Inhibition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a crucial synthetic amino acid for the design of potent ghrelin receptor inverse agonists. Its incorporation into peptide scaffolds confers high potency and efficacy in reducing the constitutive activity of the GHSR1a. The experimental protocols detailed herein provide a framework for the characterization of such compounds. The continued exploration of this compound and its analogs holds significant promise for the development of novel therapeutics targeting the ghrelin system for the treatment of metabolic disorders and other conditions associated with ghrelin dysregulation.

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An aromatic region to induce a switch between agonism and inverse agonism at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emerging role of heterodimerisation and interacting proteins in ghrelin receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unique Interaction Pattern for a Functionally Biased Ghrelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

3,3-Diphenyl-D-alanine: A Phenylalanine Analog for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenyl-D-alanine is a non-proteinogenic amino acid and a structural analog of phenylalanine, characterized by the presence of two phenyl groups on its β-carbon. This unique structural modification imparts significant steric bulk and hydrophobicity, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptide sequences has been shown to enhance metabolic stability, modulate receptor binding affinity, and influence peptide conformation. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its applications in drug discovery and development, with a focus on its role in creating peptides with improved therapeutic potential.

Introduction

The development of novel peptide-based therapeutics often faces challenges related to poor metabolic stability and low bioavailability. The natural L-amino acid composition of peptides makes them susceptible to rapid degradation by proteases. One effective strategy to overcome this limitation is the incorporation of unnatural amino acids. This compound, with its D-chiral configuration and bulky diphenylmethyl side chain, serves as a powerful tool to enhance the pharmacokinetic profile and biological activity of peptides.[1][2]

The two phenyl groups introduce significant steric hindrance, which can protect adjacent peptide bonds from enzymatic cleavage.[2] Furthermore, the increased hydrophobicity can influence peptide folding and enhance interactions with biological targets, such as G-protein coupled receptors (GPCRs).[1][2] This guide will delve into the technical aspects of utilizing this compound as a strategic component in modern drug design and discovery.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3,3-diphenylpropanoic acid | |

| Molecular Formula | C₁₅H₁₅NO₂ | [3] |

| Molecular Weight | 241.29 g/mol | [3] |

| Melting Point | 202-210 °C | |

| Appearance | Pale white to white solid | [3] |

| Purity | ≥98.0% (HPLC) | |

| Solubility | Soluble in methanol | |

| Storage | 0 - 8 °C | [3] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected derivatives for solid-phase peptide synthesis (SPPS) is a critical aspect of its application.

Enantioselective Synthesis of this compound

The enantioselective synthesis of D-amino acids can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.[4] A common strategy involves the resolution of a racemic mixture of 3,3-diphenylalanine.

Synthesis of Boc-3,3-Diphenyl-D-alanine

The tert-butyloxycarbonyl (Boc) protecting group is frequently used in peptide synthesis. The synthesis of Boc-3,3-Diphenyl-D-alanine involves the reaction of this compound with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.[5][6]

Synthesis of Fmoc-3,3-Diphenyl-D-alanine

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis. Fmoc-3,3-Diphenyl-D-alanine is synthesized by reacting this compound with a fluorenylmethyloxycarbonyl derivative, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), in the presence of a base.[2]

Applications in Peptide and Drug Design

The incorporation of this compound into peptide sequences offers several advantages in the development of therapeutic agents.

Enhanced Metabolic Stability

The D-configuration and the bulky diphenylmethyl side chain of this compound provide steric hindrance that protects the peptide backbone from degradation by proteases. This leads to an increased plasma half-life and improved bioavailability of the peptide therapeutic.[2][7]

Modulation of Receptor Binding and Activity

The unique stereochemistry and hydrophobicity of this compound can significantly alter the three-dimensional structure of a peptide. This conformational change can modulate its binding affinity and functional activity at biological targets, such as receptors and enzymes.[2] In some cases, the introduction of this analog can switch a peptide from an agonist to an antagonist or an inverse agonist.[1]

Case Study: Ghrelin Receptor Inverse Agonists

A notable application of this compound is in the development of inverse agonists for the ghrelin receptor (GHSR-1a), a G-protein coupled receptor with high constitutive activity.[1][2] Peptides incorporating this compound have been synthesized and evaluated for their ability to reduce the basal signaling of the ghrelin receptor.[1] This has significant therapeutic potential for conditions such as obesity.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3,3-Diphenyl-D-alanine

This protocol outlines the general steps for incorporating Fmoc-3,3-Diphenyl-D-alanine into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3,3-Diphenyl-D-alanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Activator base (e.g., DIPEA, NMM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add the activator base (e.g., DIPEA, 6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-3,3-Diphenyl-D-alanine at the desired position.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay

This protocol describes a general method to assess the stability of a peptide containing this compound in human serum.

Materials:

-

Peptide stock solution (in a suitable buffer)

-

Human serum

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC system with a C18 column

Procedure:

-

Incubation: Incubate the peptide at a final concentration of 100 µM with human serum at 37 °C.

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.

-

Centrifugation: Centrifuge the samples to precipitate serum proteins.

-

Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t₁/₂).

Quantitative Data

The incorporation of this compound can significantly impact the biological activity and stability of peptides. The following tables provide illustrative quantitative data.

Table 1: Illustrative Receptor Binding Affinity of Peptides Containing Diphenylalanine Analogs

| Peptide | Receptor Target | Binding Affinity (Ki, nM) |

| Peptide A (with L-Phe) | Receptor X | 15.2 |

| Peptide B (with D-Phe) | Receptor X | 8.7 |

| Peptide C (with this compound) | Receptor X | 2.1 |

Table 2: Illustrative In Vitro Stability of Peptides in Human Serum

| Peptide | Modification | Half-life (t₁/₂, hours) |

| Peptide X (all L-amino acids) | None | 1.5 |

| Peptide Y (with D-Phe) | D-amino acid substitution | 8.2 |

| Peptide Z (with this compound) | Diphenylalanine analog | > 24 |

Signaling Pathways and Workflows

Ghrelin Receptor (GHSR-1a) Signaling Pathway

The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its agonist ghrelin, activates downstream signaling cascades. However, GHSR-1a also exhibits high constitutive (ligand-independent) activity. Inverse agonists, such as peptides containing this compound, can bind to the receptor and reduce this basal signaling.

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a peptide containing this compound and its subsequent biological evaluation.

Conclusion

This compound is a valuable synthetic amino acid that offers significant advantages in the design of peptide-based therapeutics. Its ability to enhance metabolic stability and modulate biological activity makes it a powerful tool for overcoming common challenges in peptide drug development. The strategic incorporation of this phenylalanine analog can lead to the creation of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

- 1. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Alanine Mutants of the Interface Residues of Human Thymidylate Synthase Decode Key Features of the Binding Mode of Allosteric Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

3,3-Diphenyl-D-alanine: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenyl-D-alanine is a non-proteinogenic amino acid that has garnered interest within the scientific community, primarily as a specialized building block in peptide and peptidomimetic synthesis. Its unique structural feature, a diphenylmethyl group at the β-carbon, imparts significant steric bulk and hydrophobicity. These properties are leveraged to create peptides with enhanced stability, constrained conformations, and novel biological activities. This guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on the technical details relevant to researchers in drug development and medicinal chemistry. While direct pharmacological activity and specific signaling pathway interactions of the standalone molecule are not well-documented in publicly available literature, its utility as a synthetic tool is significant.

Discovery and History

The development of this compound is rooted in the broader field of unnatural amino acid synthesis, a discipline that has provided medicinal chemists with a powerful toolkit for modifying the properties of peptides. The introduction of non-natural amino acids can lead to peptides with improved resistance to enzymatic degradation, enhanced receptor affinity and selectivity, and better pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 149597-91-1 |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 235 °C |

| Solubility | Soluble in methanol |

Experimental Protocols: Synthesis of Chiral α-Amino Acids

Representative Protocol: Asymmetric Synthesis of a Chiral α-Amino Acid via Electrophilic Amination of an Evans Oxazolidinone Acyl Imide

This protocol is a general representation and would require optimization for the specific synthesis of this compound, starting from 3,3-diphenylpropanoic acid.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of the chiral oxazolidinone (e.g., (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at 0 °C, add a base (e.g., triethylamine) (1.1 eq.).

-

Slowly add the desired acyl chloride (e.g., 3,3-diphenylpropanoyl chloride) (1.05 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Electrophilic Amination

-

Dissolve the N-acyl oxazolidinone (1.0 eq.) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere.

-

Slowly add a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) (1.1 eq.) to form the sodium enolate. Stir for 30-60 minutes at -78 °C.

-

In a separate flask, prepare a solution of an electrophilic amine source (e.g., trisyl azide) (1.2 eq.) in the same anhydrous solvent.

-

Slowly add the enolate solution to the amine source solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the α-azido product by flash chromatography.

Step 3: Reduction of the Azide

-

Dissolve the α-azido product in a suitable solvent (e.g., methanol).

-

Add a catalyst for hydrogenation (e.g., 10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

Step 4: Hydrolysis of the Chiral Auxiliary

-

Dissolve the α-amino product in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (LiOH) (excess) and hydrogen peroxide (H₂O₂) (excess).

-

Stir the reaction at 0 °C to room temperature for several hours.

-

Quench the excess peroxide with sodium sulfite.

-

Adjust the pH to acidic (pH ~2) with aqueous HCl.

-

The chiral auxiliary can be recovered by extraction with an organic solvent.

-

The aqueous layer, containing the desired amino acid, can be purified by ion-exchange chromatography or crystallization.

Signaling Pathways and Mechanisms of Action

There is currently a lack of published scientific literature detailing the involvement of this compound as a standalone molecule in any specific signaling pathway. Its primary application is as a structural component within larger peptide molecules. The introduction of the bulky 3,3-diphenylpropyl side chain can enforce a specific conformation on the peptide backbone, which in turn can modulate its binding to a biological target, such as an enzyme or a receptor.

For instance, when incorporated into a peptide designed to be an enzyme inhibitor, the diphenylmethyl group can interact with hydrophobic pockets in the enzyme's active site, contributing to the overall binding affinity and inhibitory potency of the peptide. This mechanism is not a direct signaling event by this compound itself, but rather a structure-based contribution to the function of the larger molecule.

Quantitative Data

Conclusion